3-(3-fluoro-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(3-fluoro-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoro-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves a multi-step reaction process. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the fluorine and methoxy groups: The phenyl ring can be functionalized with fluorine and methoxy groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluoro-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-fluoro-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to other bioactive pyrazole derivatives.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-fluoro-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as anti-inflammatory or analgesic responses .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxyphenylboronic acid: Shares the fluorine and methoxy groups but differs in the presence of a boronic acid group instead of a pyrazole ring.
3-fluoro-4-methoxyphenylacetic acid: Similar in having the fluorine and methoxy groups but contains an acetic acid moiety instead of a pyrazole ring.
Uniqueness
3-(3-fluoro-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of its pyrazole ring and the specific positioning of the fluorine and methoxy groups on the phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1245037-34-6 |
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Molecular Formula |
C12H11FN2O3 |
Molecular Weight |
250.2 |
Purity |
93 |
Origin of Product |
United States |
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